(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid
CAS No.:
Cat. No.: VC15801092
Molecular Formula: C14H22N2O5
Molecular Weight: 298.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O5 |
|---|---|
| Molecular Weight | 298.33 g/mol |
| IUPAC Name | (3S,6S,8aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)15-9-6-4-8-5-7-10(12(18)19)16(8)11(9)17/h8-10H,4-7H2,1-3H3,(H,15,20)(H,18,19)/t8-,9+,10+/m1/s1 |
| Standard InChI Key | TUKCETWDNUERKW-UTLUCORTSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2CC[C@H](N2C1=O)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2CCC(N2C1=O)C(=O)O |
Introduction
(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid is a complex organic compound with a specific stereochemistry and functional groups. This compound is closely related to its methyl ester derivative, which has been documented with a CAS number of 159405-37-5 for the methyl ester form . The compound itself is not widely discussed in the literature, but its structure and properties can be inferred from similar compounds.
Synthesis and Applications
The synthesis of such compounds typically involves protecting group strategies, where the tert-butoxycarbonyl group is used to protect the amino functionality during synthesis. This protection allows for selective reactions at other parts of the molecule before deprotection to reveal the free amine.
While specific applications of (3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid are not well-documented, compounds with similar structures are often explored in pharmaceutical and organic chemistry research for their potential biological activities or as intermediates in complex syntheses.
Related Compounds
Related compounds, such as (3S,6S,8aR)-methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate, have been studied and are available from various chemical suppliers . Another related compound is (3S,6S,8aS)-6-((tert-Butoxycarbonyl)amino)-5-oxohexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid, which highlights the diversity of heterocyclic systems incorporating the tert-butoxycarbonyl protected amino group .
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